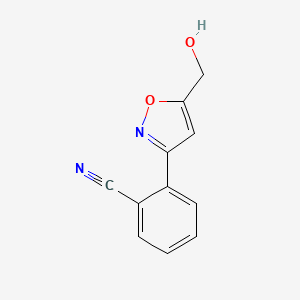
Chlorhydrate de 3-((2H-1,2,3-triazol-2-yl)méthyl)pipéridine
Vue d'ensemble
Description
“3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1820639-22-2 . It has a molecular weight of 202.69 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-10-4-5-11-12;/h4-5,8-9H,1-3,6-7H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 202.69 . The InChI code for the compound is 1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-10-4-5-11-12;/h4-5,8-9H,1-3,6-7H2;1H .Applications De Recherche Scientifique
Découverte de médicaments
Le cycle triazole, composant principal de ce composé, est connu pour sa stabilité et sa polyvalence dans le développement de médicaments. Il imite la liaison amide, qui est une caractéristique courante de nombreux médicaments, permettant la création de nouvelles thérapeutiques avec une pharmacocinétique et une pharmacodynamie potentiellement améliorées. Par exemple, des composés contenant du triazole ont été utilisés pour développer des médicaments anticonvulsivants comme la Rufinamide et des agents anticancéreux tels que le carboxyamidotriazole .
Synthèse organique
En chimie organique, le groupe triazole sert d'échafaudage robuste pour la construction de molécules complexes. Sa grande stabilité chimique dans diverses conditions en fait un excellent candidat pour la synthèse de nouveaux composés organiques par des approches de chimie click, qui sont essentielles pour créer des bibliothèques chimiques diversifiées .
Chimie des polymères
Le cycle triazole peut être incorporé dans des polymères pour améliorer leurs propriétés. Par exemple, il peut augmenter la stabilité thermique, la résistance chimique et la résistance mécanique. Cela rend les polymères modifiés au triazole adaptés aux matériaux haute performance utilisés dans des environnements difficiles .
Chimie supramoléculaire
Les triazoles sont connus pour faciliter la formation de structures supramoléculaires en raison de leur capacité à s'engager dans des liaisons hydrogène. Cette propriété est exploitée dans la conception de capteurs moléculaires, d'interrupteurs et de matériaux auto-assemblants .
Bioconjugaison et biologie chimique
Le cycle triazole du composé peut être utilisé pour la bioconjugaison, liant les biomolécules à d'autres structures, telles que des marqueurs fluorescents ou des agents thérapeutiques. Ceci est particulièrement utile en biologie chimique pour le suivi et la manipulation des processus biologiques .
Imagerie fluorescente
En raison de son fort moment dipolaire et de sa capacité à participer aux liaisons hydrogène, le cycle triazole est souvent utilisé dans le développement de sondes fluorescentes. Ces sondes peuvent être utilisées pour l'imagerie dans les systèmes biologiques, aidant à l'étude des processus cellulaires et au diagnostic .
Science des matériaux
Les propriétés uniques du cycle triazole, telles que son caractère aromatique et sa stabilité, en font un composant précieux dans le développement de nouveaux matériaux. Ces matériaux peuvent avoir des applications allant de l'électronique aux revêtements avec une durabilité accrue .
Activités antimicrobiennes
Les composés avec un groupe triazole ont montré un potentiel prometteur dans les applications antimicrobiennes. Ils peuvent se lier à diverses enzymes et récepteurs dans les systèmes biologiques, conduisant au développement de nouveaux agents antibactériens et antifongiques .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,3-triazoles, have been reported to inhibit human methionine aminopeptidase type 2 (hmetap2) .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Related compounds have been shown to interact with oxidoreductase proteins, suggesting potential involvement in redox reactions .
Result of Action
Related compounds have shown antibacterial and antifungal activities, suggesting that this compound may have similar effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can affect the activity of similar compounds .
Analyse Biochimique
Biochemical Properties
3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The triazole ring in its structure is known for its high chemical stability and ability to form hydrogen bonds, which facilitates its interaction with active sites of enzymes. For instance, it has been observed to interact with oxidoreductase enzymes, where amino acid residues such as glutamic acid, tyrosine, and phenylalanine play crucial roles in binding . These interactions can lead to modulation of enzyme activity, either inhibiting or activating the enzyme, depending on the specific context of the reaction.
Cellular Effects
The effects of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the triazole moiety can bind to the active sites of enzymes involved in cell signaling, thereby altering the phosphorylation states of key signaling proteins . This can lead to changes in gene expression patterns, as certain transcription factors may be activated or inhibited. Additionally, the compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. The triazole ring’s nitrogen atoms contribute to its binding affinity for enzyme active sites, where it can either inhibit or activate enzymatic activity . This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. The molecular mechanism involves the formation of stable complexes with target proteins, leading to conformational changes that affect their function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary . In vitro studies have shown that prolonged exposure to the compound can lead to sustained changes in enzyme activity and gene expression, while in vivo studies indicate potential long-term impacts on tissue function.
Dosage Effects in Animal Models
The effects of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improved metabolic function. At higher doses, toxic or adverse effects can be observed . These effects may include disruption of normal cellular processes, oxidative stress, and potential damage to tissues. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in metabolic processes, potentially altering metabolic flux and metabolite levels . For instance, the compound may inhibit or activate enzymes in pathways such as glycolysis or the tricarboxylic acid cycle, leading to changes in energy production and utilization within cells.
Transport and Distribution
The transport and distribution of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.
Subcellular Localization
The subcellular localization of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its precise biochemical roles.
Propriétés
IUPAC Name |
3-(triazol-2-ylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-10-4-5-11-12;/h4-5,8-9H,1-3,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDZWDYVBYKBTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2N=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]](/img/structure/B1450417.png)
![N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1450418.png)

amine](/img/structure/B1450420.png)










